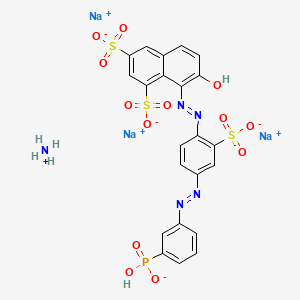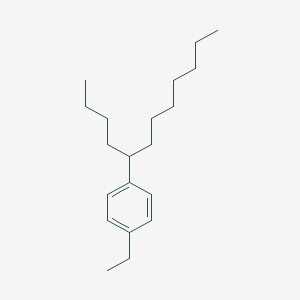![molecular formula C21H10O3S B14478598 8H-Naphtho[2,3-c]thioxanthene-5,8,14-trione CAS No. 67307-42-0](/img/structure/B14478598.png)
8H-Naphtho[2,3-c]thioxanthene-5,8,14-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8H-Naphtho[2,3-c]thioxanthene-5,8,14-trione is a chemical compound known for its unique structure and properties It is characterized by a fused ring system that includes naphthalene and thioxanthene units, with three ketone groups at positions 5, 8, and 14
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8H-Naphtho[2,3-c]thioxanthene-5,8,14-trione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as naphthalene derivatives and thioxanthene intermediates can be reacted in the presence of strong acids or bases to facilitate ring closure and formation of the trione structure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 8H-Naphtho[2,3-c]thioxanthene-5,8,14-trione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the ketone groups to alcohols or other reduced forms.
Substitution: The aromatic rings in the structure can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives.
Scientific Research Applications
8H-Naphtho[2,3-c]thioxanthene-5,8,14-trione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of dyes, pigments, and other materials with specific properties.
Mechanism of Action
The mechanism by which 8H-Naphtho[2,3-c]thioxanthene-5,8,14-trione exerts its effects involves interactions with molecular targets and pathways. For instance, its ability to undergo redox reactions can influence cellular processes and enzyme activities. The specific pathways and targets depend on the context of its application, such as in biological systems or industrial processes.
Comparison with Similar Compounds
- 10,11-Dichloro-8H-naphtho[2,3-c]thioxanthene-5,8,14-trione
- 10,12-Dichloro-8H-naphtho[2,3-c]thioxanthene-5,8,14-trione
Comparison: Compared to its chlorinated analogs, 8H-Naphtho[2,3-c]thioxanthene-5,8,14-trione is unique due to the absence of chlorine atoms, which can significantly alter its reactivity and applications. The presence of chlorine atoms in similar compounds can enhance their electrophilic properties and influence their behavior in chemical reactions.
Properties
CAS No. |
67307-42-0 |
|---|---|
Molecular Formula |
C21H10O3S |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
naphtho[2,3-c]thioxanthene-5,8,14-trione |
InChI |
InChI=1S/C21H10O3S/c22-18-11-5-1-2-6-12(11)20(24)17-14(18)9-10-15-19(23)13-7-3-4-8-16(13)25-21(15)17/h1-10H |
InChI Key |
YLXXZDMMTKVKKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C4=C(C=C3)C(=O)C5=CC=CC=C5S4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


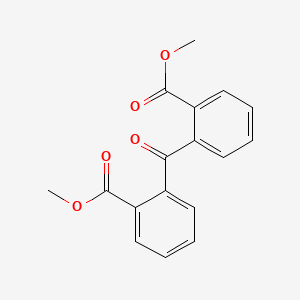
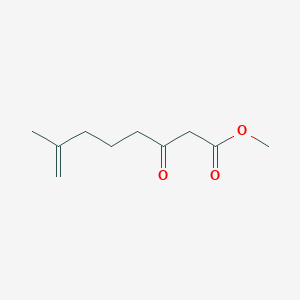
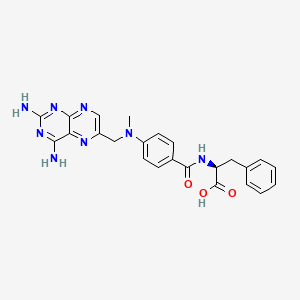

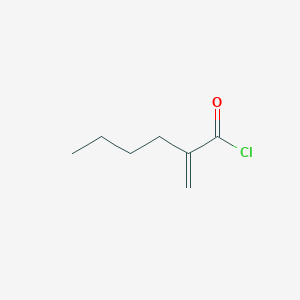
![Dibutyltinbis[2-(octanoyloxy)ethylmercaptide]](/img/structure/B14478541.png)
![N'-[2-(4-Chlorophenyl)ethyl]-N,N-dimethylurea](/img/structure/B14478551.png)
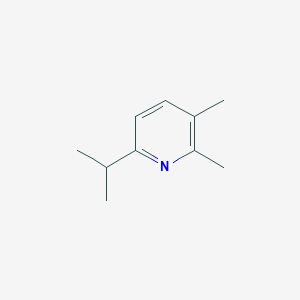

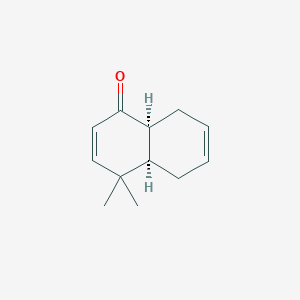
![2-Anthracenesulfonic acid, 4-[[3-(acetylamino)phenyl]amino]-1-amino-9,10-dihydro-9,10-dioxo-](/img/structure/B14478589.png)

